molecular formula C14H11NO B11892308 2'-Hydroxy-5'-methyl-[1,1'-biphenyl]-4-carbonitrile

2'-Hydroxy-5'-methyl-[1,1'-biphenyl]-4-carbonitrile

Cat. No.: B11892308
M. Wt: 209.24 g/mol
InChI Key: BDAPGIBZTDIWOQ-UHFFFAOYSA-N
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Description

2’-Hydroxy-5’-methyl-[1,1’-biphenyl]-4-carbonitrile is an organic compound belonging to the biphenyl family. This compound features a biphenyl core with a hydroxyl group at the 2’ position, a methyl group at the 5’ position, and a nitrile group at the 4 position. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Hydroxy-5’-methyl-[1,1’-biphenyl]-4-carbonitrile can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically employs a palladium catalyst and a boronic acid derivative of one of the biphenyl components. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .

Another method involves the direct cyanation of a suitable biphenyl precursor. This can be achieved using reagents such as copper(I) cyanide in the presence of a suitable ligand and base. The reaction is typically carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of 2’-Hydroxy-5’-methyl-[1,1’-biphenyl]-4-carbonitrile may involve large-scale Suzuki-Miyaura cross-coupling reactions. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, the use of recyclable catalysts and green solvents can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2’-Hydroxy-5’-methyl-[1,1’-biphenyl]-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2’-Hydroxy-5’-methyl-[1,1’-biphenyl]-4-carbonitrile depends on its specific application:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-Hydroxy-5’-methyl-[1,1’-biphenyl]-4-carbonitrile is unique due to the combination of its functional groups.

Properties

Molecular Formula

C14H11NO

Molecular Weight

209.24 g/mol

IUPAC Name

4-(2-hydroxy-5-methylphenyl)benzonitrile

InChI

InChI=1S/C14H11NO/c1-10-2-7-14(16)13(8-10)12-5-3-11(9-15)4-6-12/h2-8,16H,1H3

InChI Key

BDAPGIBZTDIWOQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)C2=CC=C(C=C2)C#N

Origin of Product

United States

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